![molecular formula C19H14O4 B5755206 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as curcumin, which is a natural pigment found in the roots of turmeric. Curcumin has been used for centuries in traditional medicine due to its various health benefits. In recent years, curcumin has gained attention as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of curcumin is not fully understood. It has been shown to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Curcumin has also been shown to inhibit the activity of various enzymes such as COX-2, LOX, and MMPs. These actions contribute to the anti-inflammatory, antioxidant, and anticancer properties of curcumin.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Curcumin has also been shown to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Curcumin has been shown to have anticancer properties by inhibiting cell proliferation and inducing apoptosis. Curcumin has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. Curcumin is also relatively inexpensive compared to other therapeutic agents. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Curcumin is also unstable under certain conditions such as high pH and high temperature.
Future Directions
There are several future directions for curcumin research. One direction is to develop more effective formulations of curcumin that can overcome its poor solubility and bioavailability. Another direction is to study the potential use of curcumin in combination with other therapeutic agents for the treatment of various diseases. There is also a need for more clinical trials to determine the safety and efficacy of curcumin in humans. Finally, there is a need for more research to understand the mechanism of action of curcumin and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, curcumin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Curcumin has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. There are several future directions for curcumin research, including the development of more effective formulations, the study of combination therapy, and the need for more clinical trials.
Synthesis Methods
Curcumin can be synthesized by the condensation of ferulic acid and vanillin. The reaction is catalyzed by a base such as pyridine or piperidine. The resulting product is then purified by recrystallization or chromatography. Curcumin can also be extracted from turmeric using organic solvents such as ethanol or acetone.
Scientific Research Applications
Curcumin has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Curcumin has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
[2-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-13(20)22-17-10-6-5-9-15(17)11-16-12-18(23-19(16)21)14-7-3-2-4-8-14/h2-12H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJSDLRUBDKEF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.